molecular formula C4H9F2NO B2425772 3-Amino-4,4-difluorobutan-1-ol CAS No. 1785430-93-4

3-Amino-4,4-difluorobutan-1-ol

Cat. No.: B2425772
CAS No.: 1785430-93-4
M. Wt: 125.119
InChI Key: SFXJPSDXDNAPST-UHFFFAOYSA-N
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Description

3-Amino-4,4-difluorobutan-1-ol is an organic compound with the molecular formula C4H9F2NO It is a fluorinated amino alcohol, which means it contains both an amino group (-NH2) and a hydroxyl group (-OH) along with fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4,4-difluorobutan-1-ol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of a suitable precursor, such as 4,4-difluorobutan-1-ol, with an amine source like ammonia or an amine derivative. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4,4-difluorobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amino group can be reduced to form amines with different degrees of substitution.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while reduction of the amino group can produce primary, secondary, or tertiary amines.

Scientific Research Applications

3-Amino-4,4-difluorobutan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Researchers investigate its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Amino-4,4-difluorobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-fluorobutan-1-ol: Similar structure but with only one fluorine atom.

    4,4-Difluorobutan-1-ol: Lacks the amino group.

    3-Amino-4,4-difluorobutan-2-ol: Different position of the hydroxyl group.

Uniqueness

3-Amino-4,4-difluorobutan-1-ol is unique due to the presence of both amino and hydroxyl groups along with two fluorine atoms. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications.

Properties

IUPAC Name

3-amino-4,4-difluorobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9F2NO/c5-4(6)3(7)1-2-8/h3-4,8H,1-2,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXJPSDXDNAPST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(C(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785430-93-4
Record name 3-amino-4,4-difluorobutan-1-ol
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